Phenacetin-ring-UL-14C

Description

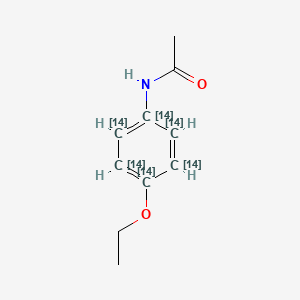

Phenacetin-ring-UL-14C (N-[4-Hydroxy(14C6)phenyl]acetamide, CAS No. 90135-67-4) is a uniformly labeled $^{14}\text{C}$ isotopologue of phenacetin, a historic analgesic and antipyretic drug. Its molecular formula is $\text{C}8^{14}\text{C}6\text{H}9\text{NO}2$ (with six $^{14}\text{C}$ atoms in the benzene ring), and it has a molecular weight of 163.118 g/mol . Phenacetin itself (unlabeled) is an ethyl ether derivative of para-aminophenol, metabolized in vivo to acetaminophen (paracetamol). However, due to nephrotoxicity and carcinogenicity risks, phenacetin was withdrawn from clinical use in the 1980s . The $^{14}\text{C}$-labeled variant is primarily utilized in pharmacokinetic and metabolic studies to track drug disposition, biotransformation pathways, and excretion mechanisms via radiotracing techniques such as autoradiography or liquid scintillation counting.

Properties

CAS No. |

105931-34-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

191.172 |

IUPAC Name |

N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i4+2,5+2,6+2,7+2,9+2,10+2 |

InChI Key |

CPJSUEIXXCENMM-MIJAGRGVSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Acetaminophen (Paracetamol, CAS 621-42-1): Acetaminophen shares structural similarity with phenacetin as the active metabolite of the latter. Unlike phenacetin, acetaminophen lacks the ethoxy group ($\text{-OCH}2\text{CH}3$) and instead has a hydroxyl group ($\text{-OH}$) at the para position. This modification reduces toxicity but retains analgesic properties.

- Deuterated Acetaminophen Derivatives: Acetaminophen-d4 (CAS 64315-36-2) and Acetaminophen-d3 (CAS 60902-28-5) are deuterium-labeled isotopologues used as internal standards in mass spectrometry (MS) for quantitative analysis.

Other $^{14}\text{C}$-Labeled Aromatic Compounds

lists several $^{14}\text{C}$-ring-labeled compounds (e.g., Atrazine-ring-UL-14C, MethylParathion-ring-UL-14C) with specific radioactivities ranging from 6.4–15.5 mCi/mmol and purities of 96.1–99.6% . While these compounds are structurally distinct (e.g., pesticides like parathion), their $^{14}\text{C}$-labeling methodologies share similarities with Phenacetin-ring-UL-14C in terms of synthesis and applications in environmental or metabolic tracing.

Data Tables

Table 1: Comparison of this compound with Structurally Related Compounds

*Data for Atrazine-ring-UL-14C included for $^{14}\text{C}$-labeling context only; structural dissimilarity noted.

Table 2: Radioactivity and Purity of Select $^{14}\text{C}$-Labeled Compounds (from )

| Compound | Specific Radioactivity (mCi/mmol) | Purity (%) | Source |

|---|---|---|---|

| Atrazine-ring-UL-14C | 15.1 | 98.1 | SCC |

| MethylParathion-ring-UL-14C | 13.8 | 99.5 | SCC |

| 4-Nitrophenol-UL-14C | 6.4 | 99.6 | SCC |

| Phenol-UL-14C | 9.0 | 98.5 | SCC |

Key Research Findings

- Metabolism and Toxicity: Phenacetin is metabolized by hepatic cytochrome P450 enzymes to acetaminophen, which undergoes further conjugation. However, phenacetin’s ethoxy group contributes to the formation of nephrotoxic metabolites (e.g., reactive quinone imines), unlike acetaminophen’s safer hydroxylated pathway .

- Labeling Applications: $^{14}\text{C}$-labeling in phenacetin enables precise tracking of drug absorption and elimination, whereas deuterated acetaminophen analogs are optimized for analytical precision in MS .

- Regulatory Context: Phenacetin’s withdrawal underscores the importance of isotopic labeling in elucidating toxicity mechanisms, contrasting with acetaminophen’s continued therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.